molecular formula C14H12FNO3 B8304777 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene

1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene

Katalognummer: B8304777
Molekulargewicht: 261.25 g/mol
InChI-Schlüssel: NRMSGZNTFFGCFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene is an organic compound characterized by the presence of a fluorobenzyl group, a methoxy group, and a nitrobenzene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene typically involves the reaction of 3-fluorobenzyl alcohol with 2-methyl-4-nitrophenol in the presence of a suitable base and a solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

  • 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • 3-[(3-Fluorobenzyl)oxy]benzaldehyde

Comparison: 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Eigenschaften

Molekularformel

C14H12FNO3

Molekulargewicht

261.25 g/mol

IUPAC-Name

1-[(3-fluorophenyl)methoxy]-2-methyl-4-nitrobenzene

InChI

InChI=1S/C14H12FNO3/c1-10-7-13(16(17)18)5-6-14(10)19-9-11-3-2-4-12(15)8-11/h2-8H,9H2,1H3

InChI-Schlüssel

NRMSGZNTFFGCFC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Prepared in analogy to example 8 from 2-methyl-4-nitrophenol and 3-fluoro-benzylbromide. Colorless oil. Yield=62%. MS: m/e=261.1 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.